2-Hydroxy-4-(trifluoromethyl)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHLLNMSMFVTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379402 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50650-59-4 | |
| Record name | 4-(Trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50650-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodopyridine using a trifluoromethylating agent . Another approach involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with a hydroxylating agent under controlled conditions .
Industrial Production Methods
Industrial production of 2-Hydroxy-4-(trifluoromethyl)pyridine often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, ketones, and aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Hydroxy-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridine/Pyridone Family
2-Chloro-4-(trifluoromethyl)pyridine (CAS: 81565-18-6)
- Structural Difference : Replacement of the hydroxyl (-OH) group with chlorine (-Cl).
- Properties : The chloro substituent enhances electrophilicity, making it more reactive in substitution reactions. Unlike the hydroxy form, it lacks hydrogen-bonding capability, affecting solubility and biological interactions .
- Applications : Primarily used in agrochemical synthesis due to its stability and reactivity .
4-Amino-2-(trifluoromethyl)pyridine (CAS: 147149-98-2)
- Structural Difference: Hydroxyl group replaced by an amino (-NH₂) group.
- The electron-donating -NH₂ group alters electronic properties compared to the electron-withdrawing -OH .
- Applications : Used in medicinal chemistry for drug candidate synthesis .
4-Iodo-2-(trifluoromethyl)pyridine (CAS: 590371-73-6)
Pyrimidine-Based Analogues
2-Hydroxy-4-(trifluoromethyl)pyrimidine (CAS: 104048-92-2)
- Structural Difference : Pyridine ring replaced by a pyrimidine ring (two nitrogen atoms at positions 1 and 3).
- Properties : The additional nitrogen increases polarity and hydrogen-bonding capacity. Melting point and solubility differ significantly; for example, it has a higher melting point (~250°C) due to enhanced intermolecular forces .
- Applications : Explored in antiviral and anticancer drug development .
4-Hydroxy-2-(trifluoromethyl)pyrimidine (CAS: 1546-80-1)
Insecticidal Trifluoromethyl Pyridine Derivatives
Compounds like 2-(trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole derivatives () highlight the role of trifluoromethyl pyridines in agrochemistry.
- Key Differences : Introduction of 1,3,4-oxadiazole moieties enhances insecticidal activity by improving binding to nicotinic acetylcholine receptors .
- Activity : These derivatives exhibit superior pest control efficacy compared to 2-hydroxy-4-(trifluoromethyl)pyridine, which lacks the oxadiazole functional group .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
2-Hydroxy-4-(trifluoromethyl)pyridine (HTFP) is a heterocyclic compound characterized by a pyridine ring with a hydroxyl group at the 2-position and a trifluoromethyl group at the 4-position. This unique structural arrangement imparts significant biological activity, making HTFP a compound of interest in various fields, particularly in pharmaceuticals and agrochemicals.
The molecular formula of HTFP is CHFNO, with a molecular weight of approximately 163.1 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its interaction with biological targets.
HTFP's mechanism of action involves its ability to form hydrogen bonds with enzymes or receptors due to the presence of the hydroxy group. The trifluoromethyl group significantly increases the compound's reactivity and membrane permeability, allowing it to interact effectively with various biological molecules.
Biological Activities
HTFP exhibits several notable biological activities:
- Antimicrobial Activity : Studies indicate that HTFP and its derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Enzyme Inhibition : HTFP has shown promise as an inhibitor of specific enzymes, such as aldose reductase, which plays a role in diabetic complications. This highlights its potential therapeutic applications.
- Antiviral Properties : Some derivatives containing the trifluoromethyl pyridine structure are currently undergoing clinical trials for antiviral applications, indicating that HTFP may also contribute to this area .
Research Findings and Case Studies
Recent studies have explored the biological activity of HTFP in depth:
- Antiviral Activity : In a study evaluating various pyridine derivatives, HTFP exhibited significant antiviral activity against influenza viruses. The compound was found to reduce viral load in infected models, demonstrating its potential as an antiviral agent .
- Toxicological Studies : Toxicological assessments have indicated that HTFP does not produce adverse health effects upon exposure. It has been classified as having low toxicity levels, which is advantageous for its application in pharmaceuticals .
- Structure-Activity Relationship (SAR) : Research into the SAR of HTFP has revealed that modifications to its structure can significantly affect its biological efficacy. For instance, altering the position of substituents on the pyridine ring can enhance enzyme inhibition or antimicrobial activity.
Comparative Analysis of Similar Compounds
To better understand HTFP's unique properties, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Hydroxy-6-(trifluoromethyl)pyridine | C₆H₄F₃NO | Hydroxyl group at different position |
| 4-(Trifluoromethyl)-2-pyridone | C₆H₄F₃NO | Exists as tautomers; more stable than pyridines |
| 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine | C₆H₄ClF₃NO | Chlorine substitution increases reactivity |
This table illustrates how variations in structure influence the biological activity and potential applications of these compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-Hydroxy-4-(trifluoromethyl)pyridine, and what challenges arise during purification?
- Methodological Answer : Synthesis often involves nucleophilic substitution or rearrangement reactions. For example, analogous pyridine derivatives (e.g., 2-Hydroxymethyl-3-methyl-4-(trifluoroethoxy)pyridine) are synthesized using mixed alkali systems (K₂CO₃/KOH) and trifluoroethanol as a solvent . Purification typically involves recrystallization or column chromatography, but challenges include removing trace trifluoromethyl byproducts, which may require repeated washes with non-polar solvents. Purity verification via HPLC or GC-MS is critical, especially since suppliers like Sigma-Aldrich may not provide analytical data .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The hydroxyl proton (δ ~12-14 ppm) and CF₃ group (δ ~110-120 ppm in ¹⁹F NMR) are key identifiers. Aromatic protons in the pyridine ring appear as distinct doublets .
- Mass Spectrometry : Molecular ion peaks at m/z ~179 (C₆H₄F₃NO) confirm the molecular formula. Fragmentation patterns (e.g., loss of –OH or –CF₃) validate substituent positions .
- IR : Broad O–H stretches (~3200 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹) are diagnostic .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid prolonged storage due to potential hydrolysis .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal as hazardous halogenated waste .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and photophysical properties of this compound in coordination complexes?
- Methodological Answer : The electron-withdrawing –CF₃ group stabilizes Ru(II) complexes by lowering the LUMO energy, as observed in sulfur-bridged terpyridyl ligands. This enhances redox stability and shifts absorption maxima (λₐᵦₛ) to longer wavelengths (~450–500 nm), useful for dye-sensitized solar cells. Electrochemical studies (cyclic voltammetry) show reversible Ru²⁺/Ru³⁺ transitions at ~1.2 V vs. Ag/AgCl .
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Yield discrepancies often stem from reaction scale or solvent purity. For example:
- Scale-Up Effects : Pilot-scale reactions may suffer from inefficient mixing or heat dissipation. Use flow chemistry for better control .
- Solvent Drying : Anhydrous conditions (e.g., molecular sieves in DMF) improve yields by preventing hydrolysis of intermediates .
- Catalyst Optimization : Screen Pd/C or CuI catalysts for cross-coupling steps to enhance reproducibility .
Q. How can computational methods (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces. The –CF₃ group creates a partial positive charge on C4, directing nucleophiles (e.g., amines) to this position .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) to predict reaction pathways. Polar solvents stabilize transition states, reducing activation energy by ~15% .
Q. What analytical techniques are critical for detecting degradation products of this compound under acidic conditions?
- Methodological Answer :
- LC-MS/MS : Monitor hydrolysis products like 4-(trifluoromethyl)pyridine-2-ol (molecular ion m/z 163.03) and trifluoroacetic acid (TFA) (m/z 114.99) .
- ¹⁹F NMR : Track fluorine-containing degradation byproducts. Peaks at δ ~-75 ppm (TFA) confirm hydrolysis .
Experimental Design Considerations
Q. How to design a stability study for this compound under varying pH and temperature?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
